molecular formula C24H26N2O3S B3973607 N~1~,N~1~-dibenzyl-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide

N~1~,N~1~-dibenzyl-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide

Cat. No. B3973607
M. Wt: 422.5 g/mol
InChI Key: DRRPUYWIVBAIOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~,N~1~-dibenzyl-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide, also known as DBMP, is a synthetic compound that belongs to the family of phenylalanine-derived amino acids. DBMP has been the subject of extensive research due to its potential use as a therapeutic agent in the treatment of various diseases. In

Mechanism of Action

The mechanism of action of N~1~,N~1~-dibenzyl-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide is not fully understood. However, it is believed that this compound exerts its anti-inflammatory, anti-tumor, and anti-angiogenic effects by inhibiting the activity of MMPs. MMPs are enzymes that play a key role in tissue remodeling and cancer progression. MMPs are involved in the breakdown of extracellular matrix (ECM) proteins, which are essential for the growth and survival of cancer cells. By inhibiting the activity of MMPs, this compound may prevent the growth and metastasis of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the activity of MMPs, which are enzymes that play a key role in tissue remodeling and cancer progression. This compound has also been shown to inhibit the growth and metastasis of various cancer cell lines. This compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties.

Advantages and Limitations for Lab Experiments

The advantages of using N~1~,N~1~-dibenzyl-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide in lab experiments include its ability to inhibit the activity of MMPs, its anti-inflammatory, anti-tumor, and anti-angiogenic properties, and its potential use as a therapeutic agent in the treatment of various diseases. The limitations of using this compound in lab experiments include its potential toxicity, its limited solubility in water, and the need for specialized equipment and expertise to synthesize and purify the compound.

Future Directions

There are several future directions for the research on N~1~,N~1~-dibenzyl-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide. One future direction is to further investigate the mechanism of action of this compound. Another future direction is to explore the potential use of this compound as a therapeutic agent in the treatment of various diseases. Additionally, future research could focus on developing more efficient and cost-effective methods for synthesizing and purifying this compound. Finally, future research could explore the potential use of this compound in combination with other therapeutic agents to enhance its efficacy and reduce its toxicity.
Conclusion
In conclusion, this compound is a synthetic compound that has been the subject of extensive research due to its potential use as a therapeutic agent in the treatment of various diseases. This compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties, and to inhibit the activity of MMPs. This compound has several advantages and limitations for lab experiments, and there are several future directions for the research on this compound.

Scientific Research Applications

N~1~,N~1~-dibenzyl-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide has been the subject of extensive research due to its potential use as a therapeutic agent in the treatment of various diseases. This compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. This compound has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in tissue remodeling and cancer progression. This compound has also been shown to inhibit the growth and metastasis of various cancer cell lines.

properties

IUPAC Name

N,N-dibenzyl-2-(N-methylsulfonylanilino)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3S/c1-20(26(30(2,28)29)23-16-10-5-11-17-23)24(27)25(18-21-12-6-3-7-13-21)19-22-14-8-4-9-15-22/h3-17,20H,18-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRRPUYWIVBAIOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2)N(C3=CC=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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